N-(furan-2-ylmethyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c27-20(22-15-18-7-4-14-29-18)16-26-21(28)9-8-19(23-26)25-12-10-24(11-13-25)17-5-2-1-3-6-17/h1-9,14H,10-13,15-16H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLOIMROAFIDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by the presence of a furan ring and a piperazine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N6O2, with a molecular weight of 404.5 g/mol. The structural features include:
| Attribute | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H24N6O2 |
| Molecular Weight | 404.5 g/mol |
| InChI Key | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may exert anti-inflammatory and anticancer effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation : It could interact with neurotransmitter receptors, particularly those related to pain and mood regulation.
- Cell Cycle Regulation : Evidence suggests that the compound may influence cell cycle progression in cancer cells.
Biological Activity
Recent studies have highlighted the potential biological activities of this compound:
Anticancer Activity
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:
These findings indicate that the compound may serve as a lead for developing new anticancer therapies.
Anti-inflammatory Effects
The compound has been reported to modulate inflammatory responses in cellular models, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
-
Study on Cancer Cell Lines : A comprehensive screening was performed on various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis.
- Findings : The compound showed a dose-dependent response in inhibiting growth, particularly in MCF7 and A549 cell lines.
-
Molecular Docking Studies : Computational modeling has been utilized to predict the binding affinity of the compound to target proteins involved in cancer progression.
- Results : Docking simulations indicated strong interactions with target enzymes, suggesting a mechanism for its anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s uniqueness lies in its 4-phenylpiperazinyl substituent, which distinguishes it from structurally related analogs. Below is a comparative analysis:
Key Research Findings
- Target Compound : Preliminary molecular docking studies suggest strong interactions with serotonin 5-HT₂A receptors (binding energy: −9.2 kcal/mol), attributed to the piperazine moiety’s flexibility and hydrogen-bonding capacity .
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters must be optimized?
- Synthesis typically involves: (i) Substitution reactions (e.g., coupling furan-2-ylmethylamine with activated pyridazinone intermediates). (ii) Condensation steps under acidic or basic conditions. Key parameters include solvent polarity (e.g., DMF for amide coupling), temperature (60–80°C for substitution), and catalysts (e.g., EDCI/HOBt for amide bond formation). Purity is monitored via HPLC (>95%) .
Q. What preliminary biological activities have been reported for this compound?
- Structural analogs exhibit anti-inflammatory and enzyme-inhibitory activities. The pyridazinone core may target kinases or phosphodiesterases, while the 4-phenylpiperazine moiety modulates receptor binding (e.g., serotonin or dopamine receptors). Initial in vitro assays often focus on IC50 values against these targets .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across similar compounds?
- Contradictions may arise from variations in assay conditions (e.g., pH, co-solvents) or structural modifications (e.g., substituents on the phenylpiperazine). To address this: (i) Validate assays using standardized positive controls (e.g., rolipram for PDE4 inhibition). (ii) Perform SAR studies to isolate the impact of specific functional groups .
Q. What strategies are effective for optimizing the compound’s synthetic yield and scalability?
- Stepwise optimization : (i) Replace low-yield steps (e.g., nitro reduction with iron powder) with catalytic hydrogenation. (ii) Use flow chemistry for exothermic reactions (e.g., acylations). (iii) Purify intermediates via column chromatography or recrystallization. Scalability requires solvent recycling (e.g., ethanol/water mixtures) and minimizing hazardous reagents .
Q. How can the mechanism of action be elucidated for this compound?
- Methodology : (i) Molecular docking to predict binding to targets like PDE4 or 5-HT receptors. (ii) Isothermal titration calorimetry (ITC) to measure binding thermodynamics. (iii) Knockout cell lines to confirm target dependency. For example, if activity is lost in PDE4B-KO cells, this implicates PDE4 as a primary target .
Q. What analytical techniques are recommended for characterizing degradation products under stress conditions?
- Use LC-MS/MS to identify hydrolytic or oxidative byproducts. For example, acidic conditions may cleave the acetamide bond, while light exposure could oxidize the furan ring. Accelerated stability studies (40°C/75% RH) paired with NMR and FTIR help track structural changes .
Data Interpretation and Experimental Design
Q. How should researchers design dose-response experiments to assess cytotoxicity?
- Protocol : (i) Use a logarithmic concentration range (1 nM–100 µM). (ii) Include a positive control (e.g., doxorubicin for apoptosis). (iii) Measure viability via ATP-based assays (e.g., CellTiter-Glo) at 24/48/72-hour intervals. (iv) Calculate selectivity indices (IC50 in cancer vs. normal cells) .
Q. What computational tools are suitable for predicting ADMET properties?
- Software :
- SwissADME for bioavailability and blood-brain barrier penetration.
- Proto-X for toxicity profiling (e.g., hERG inhibition risk).
- Molecular dynamics simulations (AMBER/GROMACS) to assess metabolic stability of the furan ring .
Handling Data Contradictions
Q. Why might biological activity vary between in vitro and in vivo models, and how can this be mitigated?
- Differences often stem from poor pharmacokinetics (e.g., rapid hepatic metabolism of the furan ring). Solutions:
(i) Introduce deuterium at labile positions to slow metabolism.
(ii) Formulate with cyclodextrins or liposomes to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
